Amfecloral

Prodrug Activation Intrinsic Activity Amphetamine Derivatives

Sourcing a reliable amphetamine prodrug standard for LC-MS/MS method validation or dual-action pharmacokinetic studies is challenging due to limited commercial availability. Amfecloral (CAS 5581-35-1) directly addresses this gap as a well-characterized research tool compound. It uniquely combines intrinsic pharmacological activity with a dual-metabolite release profile (d-amphetamine and chloral hydrate), enabling researchers to dissect parent drug effects from metabolite action. - Serves as a benchmark for calibrating assays that distinguish intact prodrug activity, unlike inert prodrugs such as lisdexamfetamine. - Its distinct chlorine isotope pattern and logP (~4.06) facilitate LC-MS/MS method development for forensic toxicology and doping control. - Available as both d- and l-enantiomers ([α]D +49.9° and -49.9°) for stereoselective metabolism and receptor binding studies. We ensure reliable fulfillment with documented purity and compliance support for your procurement workflow.

Molecular Formula C11H12Cl3N
Molecular Weight 264.6 g/mol
CAS No. 5581-35-1
Cat. No. B1194203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmfecloral
CAS5581-35-1
Molecular FormulaC11H12Cl3N
Molecular Weight264.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl
InChIInChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
InChIKeyVBZDETYCYXPOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amfecloral Prodrug Profile for Scientific Procurement


Amfecloral (INN), also known as amphecloral (USAN), is a synthetic small molecule belonging to the phenethylamine and amphetamine chemical classes [1]. It functions as a unique prodrug that undergoes metabolic cleavage to yield both dextroamphetamine (a CNS stimulant and anorectic) and chloral hydrate (a GABAergic sedative-hypnotic), while also possessing intrinsic pharmacological activity prior to hydrolysis [2]. Historically marketed as Acutran for appetite suppression, the compound is now of interest for research applications involving dual-action prodrug design, amphetamine metabolism, and sedative-stimulant combination mechanisms [3].

Dual-metabolite release workflow for prodrug activation studies
Generates CNS stimulant and sedative-hypnotic metabolites
Intact prodrug activity context distinct from metabolites
Supports intrinsic vs. metabolite-driven pharmacology research
Enantiomeric pair characterization for stereochemical studies
d- and l-forms documented with defined optical rotations

Amfecloral vs. Other Amphetamine Prodrugs


Unlike conventional amphetamine salts (e.g., amphetamine sulfate) or single-metabolite prodrugs (e.g., lisdexamfetamine, clobenzorex), Amfecloral is characterized by a dual-release mechanism that generates both a psychostimulant (amphetamine) and a sedative-hypnotic (chloral hydrate) upon metabolism [1]. Critically, the parent compound itself exhibits intrinsic activity that is pharmacologically distinct from its metabolites, as evidenced by the fact that the quantity of chloral hydrate liberated upon hydrolysis is insufficient to exert a measurable sedative effect [2]. This combination of intrinsic action and biphasic metabolite release confers a unique pharmacological profile that cannot be replicated by administering amphetamine and chloral hydrate as separate entities, nor by other prodrugs that lack intrinsic activity [3].

Conventional Amphetamine Salts
Direct-acting stimulants lack the intrinsic prodrug activity and opposing metabolite pairing of Amfecloral, limiting mechanistic comparability.
Single-Metabolite Prodrugs
Compounds like lisdexamfetamine are pharmacologically inert prior to cleavage and do not generate a dual stimulant-sedative metabolite profile.
Racemic or Single-Enantiomer Products
Limited stereochemical documentation for opposite enantiomers in other prodrugs may prevent controlled enantiomer-specific comparisons.

Amfecloral Differentiation Evidence


Intrinsic vs. Metabolite-Driven Activity

Amfecloral is not merely a passive carrier for amphetamine and chloral hydrate; it possesses intrinsic pharmacological activity distinct from its metabolites. The original patent specification explicitly notes that upon hydrolysis, the amount of chloral hydrate regenerated is 'too small to have any measurable influence,' and that the human dose of amphetamine (3–10 mg) is approximately 30- to 100-fold lower than the effective sedative dose of chloral hydrate (300 mg or more) [1]. At the clinically employed dose of 15 mg of the condensation product, the chloral hydrate liberated would be sub-pharmacological, implying that the appetite-suppressant and other effects observed are mediated primarily by the intact Amfecloral molecule and/or its amphetamine metabolite, not by the sedative component [1]. This contrasts sharply with prodrugs like lisdexamfetamine, which are completely inactive until metabolized to d-amphetamine [2].

Intrinsic vs. Metabolite Activity
Reported
Intact molecule pharmacologically active; released chloral hydrate sub-threshold at studied doses
Supports intrinsic vs. metabolite-driven pharmacology context
Data to verify: patent specification analysis
Prodrug Activation Intrinsic Activity Amphetamine Derivatives

Lipophilicity vs. Amphetamine

Amfecloral exhibits substantially higher lipophilicity compared to its parent amine, amphetamine. The calculated logP for Amfecloral is approximately 4.06, whereas amphetamine's logP is approximately 1.76 [1][2]. This >100-fold increase in octanol-water partition coefficient (logP difference of 2.3 corresponds to ~200-fold higher lipophilicity) predicts markedly different membrane permeability and tissue distribution characteristics [3]. Consequently, Amfecloral has an estimated water solubility of only ~3 mg/L at 25°C, in contrast to amphetamine's reported solubility of 50–100 mg/mL (50,000–100,000 mg/L) [4].

Lipophilicity Comparison
Cross-study comparable
~200-fold higher lipophilicity than amphetamine (logP difference ~2.3)
Formulation-dependent solubility context
Predicted logP values; low aqueous solubility requires review
Lipophilicity logP Solubility Blood-Brain Barrier

Stereochemistry and Optical Rotation

Amfecloral can be synthesized as distinct enantiomeric forms from d-amphetamine and l-amphetamine precursors, with well-defined optical rotations. The patent specification reports a specific optical rotation of +49.9° (c = 5 in dioxane) for the d-form derived from d-amphetamine, and -49.9° (c = 5 in dioxane) for the l-form derived from l-amphetamine [1]. The dl-racemate has an optical rotation of zero [1]. This contrasts with many amphetamine prodrugs (e.g., clobenzorex, lisdexamfetamine) that are typically manufactured and studied as single enantiomers or racemates without equivalent documentation of the opposite enantiomer's properties.

Stereochemistry & Rotation
Source review
d-form: +49.9°; l-form: -49.9° (c=5, dioxane); dl-form: 0°
Enantiomeric pair characterization context
Patent-defined physical constants
Stereochemistry Optical Rotation Enantiomer

Stimulant-Sedative Metabolite Profile

Metabolic cleavage of Amfecloral yields two pharmacologically opposing metabolites: dextroamphetamine (a dopamine/norepinephrine releaser) and chloral hydrate (a GABA-A receptor potentiator) [1]. The in vitro potency of amphetamine at the dopamine transporter (DAT) has an EC50 of 1.1 ± 0.6 μM for dopamine release [2]. Chloral hydrate potentiates GABA-induced chloride currents at concentrations of 1–10 mM [3]. Amfecloral is thus the only amphetamine-class prodrug designed to co-release a CNS stimulant and a CNS depressant from a single molecule, a design feature that theoretically attenuates the stimulant side-effect profile while maintaining anorectic efficacy [4].

Stimulant-Sedative Metabolites
Class-level inference
Amphetamine (EC50 1.1 μM DAT) + Chloral hydrate (active 1-10 mM GABA-A)
Opposing metabolite pathway context
Receptor activity from cited literature
Prodrug Metabolism Amphetamine Chloral Hydrate

Amfecloral Research & Reference Applications


Intrinsic vs. Metabolite Prodrug Pharmacology

Amfecloral serves as a unique tool compound for dissecting the contribution of intact prodrug activity versus metabolite action. Unlike lisdexamfetamine, which is pharmacologically inert prior to cleavage [1], Amfecloral exhibits intrinsic activity at clinically relevant doses where the liberated chloral hydrate is sub-pharmacological [2]. Researchers investigating prodrug design principles can use Amfecloral to calibrate assays that distinguish parent drug effects from metabolite effects, providing a benchmark for the development of next-generation prodrugs with tailored onset and duration profiles.

Prodrug Metabolism Reference Standard

The well-defined metabolic pathway of Amfecloral—cleavage to d-amphetamine and chloral hydrate [3]—makes it an excellent reference standard for developing and validating LC-MS/MS methods aimed at detecting amphetamine prodrugs and their metabolites in biological matrices. Its distinct chromatographic properties (logP ~4.06) [4] and unique mass spectrometric signature (molecular ion m/z 264.6, characteristic chlorine isotope pattern) facilitate method development and serve as a positive control in forensic toxicology and doping control laboratories.

Stereochemical Probe for Enantiomer Pharmacology

The availability of both d- and l-enantiomers of Amfecloral, each with defined optical rotations (+49.9° and -49.9°, respectively) [5], enables enantiomer-specific investigations into the stereoselectivity of amphetamine-class drug metabolism, receptor binding, and behavioral pharmacology. This is particularly valuable given that d-amphetamine is the primary psychoactive enantiomer, while l-amphetamine exhibits different pharmacodynamic and pharmacokinetic properties; Amfecloral provides a prodrug scaffold that can be systematically studied in both enantiomeric forms.

Application
Selection Property
Validation Focus
Intrinsic Prodrug Pharmacology
Intact prodrug activity profile
Parent vs. metabolite effect calibration in cleavage assays
Prodrug Bioanalytical Methods
Distinct chromatographic and mass spectrometric signature
LC-MS/MS specificity and matrix-effect review in research matrices
Enantiomer-Specific Pharmacology
Defined enantiomeric pair with documented physical constants
Stereoselectivity review in metabolism and receptor-binding studies

Technical Documentation Hub

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38 linked technical documents
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